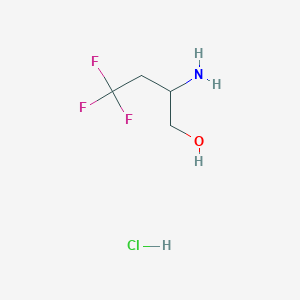

2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,4,4-trifluorobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)1-3(8)2-9;/h3,9H,1-2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKRJGZIEXFZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260812-60-9 | |

| Record name | 2-amino-4,4,4-trifluorobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride, a fluorinated amino alcohol of significant interest to researchers and professionals in drug development and chemical synthesis. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are increasingly leveraged in the design of novel therapeutics and specialized chemical entities. This document will delve into the core chemical properties, synthesis, analytical characterization, and potential applications of this compound, offering both foundational knowledge and practical insights.

Core Chemical and Physical Properties

This compound is a chiral compound characterized by the presence of a primary amine, a primary alcohol, and a trifluoromethyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions. While extensive experimental data for this specific molecule is not broadly published, we can infer its properties based on its structure and data from closely related analogs such as 2-amino-4,4,4-trifluorobutanoic acid hydrochloride.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Inferred) | 2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride[1] |

| Molecular Formula | C₄H₉ClF₃NO | C₄H₇ClF₃NO₂ |

| Molecular Weight | 179.57 g/mol | 193.55 g/mol |

| Appearance | White to off-white crystalline solid | White to light yellow crystalline powder |

| Melting Point | Likely >200 °C (with decomposition) | ~250 °C (decomposes)[1] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). | Soluble in water. |

| pKa (Amine) | ~8.5 - 9.5 | Not reported |

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to lower the pKa of the neighboring amino group compared to its non-fluorinated analog, 2-aminobutan-1-ol. This electronic effect can significantly influence its binding characteristics in biological systems.

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a corresponding trifluoromethyl-substituted amino acid or a derivative thereof. A common and effective strategy is the reduction of the carboxylic acid moiety of 2-amino-4,4,4-trifluorobutanoic acid.

Synthetic Pathway Overview

A plausible and efficient synthetic route starts from the readily available 2-amino-4,4,4-trifluorobutanoic acid. The process involves the protection of the amino group, reduction of the carboxylic acid, and subsequent deprotection and salt formation.

Sources

A Technical Guide to 2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride: A Novel Fluorinated Building Block for Drug Discovery

Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche curiosity to a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Within this context, fluorinated amino alcohols are emerging as particularly valuable chiral building blocks. 2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride (CAS Number: 1260812-60-9 ), a trifluorinated analog of aminobutanol, represents a compelling synthon for researchers and scientists at the forefront of pharmaceutical innovation.[3]

This technical guide provides an in-depth exploration of this compound, offering insights into its chemical properties, synthesis, potential applications, and essential analytical and handling protocols. The content herein is curated for drug development professionals seeking to leverage the unique advantages of fluorinated synthons in their research endeavors.

Physicochemical and Structural Characteristics

The introduction of a trifluoromethyl group at the 4-position of the aminobutanol scaffold dramatically influences its electronic and steric properties. This terminal CF3 group is a potent electron-withdrawing moiety, which can lower the pKa of the neighboring amino group compared to its non-fluorinated counterpart. This modulation of basicity can have profound implications for target binding and cellular permeability.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1260812-60-9 | [3] |

| Molecular Formula | C4H9Cl F3N O | Calculated |

| Molecular Weight | 179.57 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Based on similar compounds |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted) | The hydrochloride salt form enhances aqueous solubility. |

| Melting Point | Not publicly available. Requires experimental determination. | - |

| pKa (Amine) | Predicted to be lower than non-fluorinated analogs due to the inductive effect of the CF3 group. | Requires experimental determination. |

Strategic Synthesis and Chiral Control

While specific literature detailing the synthesis of 2-Amino-4,4,4-trifluorobutan-1-ol is not abundant, a robust and scalable synthetic strategy can be logically derived from the well-established asymmetric synthesis of its parent amino acid, (S)-2-Amino-4,4,4-trifluorobutanoic acid.[1][2][4] The primary route involves the stereoselective synthesis of the amino acid followed by the reduction of the carboxylic acid moiety to the primary alcohol.

Part 1: Asymmetric Synthesis of the Precursor Amino Acid

A highly efficient method for producing enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral nickel (II) complex of a glycine Schiff base.[1][4] This method is advantageous for its scalability and high degree of stereochemical control, making it suitable for producing pharmaceutical intermediates.

The general workflow is as follows:

-

Complex Formation: A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with a glycine Schiff base and a nickel(II) salt to form a planar chiral complex.

-

Asymmetric Alkylation: The nucleophilic glycine equivalent within the complex is then alkylated with 1,1,1-trifluoro-2-iodoethane (CF3CH2I) under basic conditions. The chiral ligand directs the alkylation to one face of the complex, resulting in high diastereoselectivity.

-

Decomplexation and Hydrolysis: The alkylated complex is then disassembled using aqueous acid. This process releases the desired 2-amino-4,4,4-trifluorobutanoic acid and allows for the recovery of the chiral auxiliary.

Part 2: Reduction to 2-Amino-4,4,4-trifluorobutan-1-ol

The conversion of the amino acid to the corresponding amino alcohol is a standard chemical transformation. Care must be taken to choose a reducing agent that is selective for the carboxylic acid and does not affect the trifluoromethyl group.

Experimental Protocol: Reduction of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

-

Protection (Optional but Recommended): To prevent side reactions, the amino group of the starting amino acid is typically protected, for example, with a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like sodium bicarbonate.

-

Reduction: The Boc-protected amino acid is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The solution is cooled in an ice bath, and a reducing agent like borane-THF complex (BH3·THF) or lithium aluminum hydride (LAH) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Workup and Deprotection: The reaction is carefully quenched with water or an acidic solution. Following an extractive workup, the Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Salt Formation: To obtain the final hydrochloride salt, the resulting free amino alcohol is dissolved in a suitable solvent like diethyl ether or isopropanol, and a stoichiometric amount of HCl (either as a gas or a solution in a compatible solvent) is added. The hydrochloride salt typically precipitates and can be collected by filtration.

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantioselective Synthesis of (S)-2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride: A Technical Guide

This guide provides an in-depth exploration of the synthetic pathway to (S)-2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride, a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document outlines a robust and scalable synthetic approach, beginning with the asymmetric synthesis of the key precursor, (S)-2-Amino-4,4,4-trifluorobutanoic acid, followed by its reduction and subsequent conversion to the hydrochloride salt.

Introduction: The Significance of Fluorinated Amino Alcohols

Fluorinated organic molecules have garnered substantial attention in the pharmaceutical industry due to the unique properties imparted by fluorine atoms. The trifluoromethyl group, in particular, is a bioisostere for the isopropyl group, and its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule, such as its pKa and lipophilicity. (S)-2-Amino-4,4,4-trifluorobutan-1-ol serves as a valuable chiral building block for the synthesis of complex bioactive molecules, leveraging both the stereochemistry of the amino alcohol and the influence of the trifluoromethyl moiety.

Retrosynthetic Analysis and Strategic Approach

The synthesis of (S)-2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is most strategically approached from its corresponding α-amino acid, (S)-2-Amino-4,4,4-trifluorobutanoic acid. This precursor allows for the establishment of the crucial stereocenter at the α-carbon. The overall synthetic strategy can be divided into two main stages:

-

Stage 1: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. This is the cornerstone of the entire synthesis, as it dictates the enantiopurity of the final product. A reliable method for this transformation is the alkylation of a chiral glycine enolate equivalent.

-

Stage 2: Reduction of the Carboxylic Acid and Salt Formation. This involves the selective reduction of the carboxylic acid functionality to a primary alcohol, followed by the formation of the hydrochloride salt for improved stability and handling.

Caption: Overall synthetic strategy for (S)-2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride.

Stage 1: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A highly effective and scalable method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method provides excellent stereocontrol and allows for the recovery of the chiral auxiliary.[1][2][3][4]

Formation of the Chiral Ni(II) Complex

The synthesis begins with the formation of a chiral Ni(II) complex from glycine, a chiral ligand, and a nickel(II) source. A commonly used and effective chiral ligand is derived from (S)-proline.

Alkylation with 1,1,1-Trifluoro-2-iodoethane

The chiral Ni(II) complex is then alkylated with 1,1,1-trifluoro-2-iodoethane in the presence of a base, such as potassium hydroxide. The chiral environment of the complex directs the alkylation to occur stereoselectively, leading to the desired (S)-configuration at the α-carbon.

Disassembly of the Complex and Isolation of the Amino Acid

The alkylated Ni(II) complex is subsequently disassembled under acidic conditions to release the (S)-2-Amino-4,4,4-trifluorobutanoic acid and the chiral auxiliary, which can be recovered and reused.

| Step | Key Reagents | Solvent | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Alkylation | Chiral Ni(II) complex, CF₃CH₂I, KOH | DMF/MeOH | 80-85% | >98% | [1][2] |

| Disassembly | HCl | DME/H₂O | Quantitative | >98% | [1][2] |

Experimental Protocol: Large-Scale Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid[1]

-

Formation of the Ni(II) Complex: To a solution of the (S)-proline-derived chiral ligand and glycine in methanol, add a solution of nickel(II) nitrate hexahydrate in water. Adjust the pH with a base to facilitate complex formation.

-

Alkylation: The dried Ni(II) complex is dissolved in a mixture of DMF and methanol under a nitrogen atmosphere. 1,1,1-Trifluoro-2-iodoethane is added, followed by the slow addition of a solution of potassium hydroxide in methanol. The reaction is stirred at room temperature until completion.

-

Work-up and Isolation: The reaction mixture is quenched with water, and the precipitated alkylated complex is filtered, washed, and dried.

-

Disassembly: The alkylated complex is suspended in a mixture of dimethoxyethane (DME) and aqueous HCl. The mixture is heated to facilitate the disassembly. After cooling, the precipitated chiral ligand is recovered by filtration. The filtrate containing the crude (S)-2-Amino-4,4,4-trifluorobutanoic acid hydrochloride is then further purified.

Stage 2: Reduction to (S)-2-Amino-4,4,4-trifluorobutan-1-ol and Salt Formation

The reduction of the carboxylic acid to a primary alcohol requires a two-step sequence: N-protection followed by reduction and deprotection.

N-Protection of the Amino Acid

To prevent side reactions during the reduction, the amino group of (S)-2-Amino-4,4,4-trifluorobutanoic acid is protected, typically with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Reduction of the N-Protected Amino Acid

The N-Boc protected amino acid is then reduced to the corresponding N-Boc protected amino alcohol. Common reducing agents for this transformation include borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent like diethyl ether or dioxane. This one-pot deprotection and salt formation yields the desired (S)-2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride. The hydrochloride salt is generally a stable, crystalline solid that is easier to handle and purify than the free amine.

Caption: Workflow for the conversion of the amino acid to the final hydrochloride salt.

| Step | Key Reagents | Solvent | Typical Yield | Reference |

| N-Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | >95% | General Procedure |

| Reduction | Isobutyl chloroformate, NMM, NaBH₄ | THF | 80-90% | General Procedure |

| Deprotection/Salt Formation | HCl | Diethyl Ether | >95% | [5] |

Experimental Protocol: Synthesis of (S)-2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride

-

N-Protection: (S)-2-Amino-4,4,4-trifluorobutanoic acid is dissolved in a mixture of dioxane and aqueous sodium bicarbonate solution. Di-tert-butyl dicarbonate (Boc₂O) is added, and the mixture is stirred at room temperature until the reaction is complete. The product, N-Boc-(S)-2-amino-4,4,4-trifluorobutanoic acid, is extracted and purified.

-

Reduction: The N-Boc protected amino acid is dissolved in anhydrous THF and cooled to -15 °C. N-methylmorpholine (NMM) and isobutyl chloroformate are added sequentially to form a mixed anhydride. A solution of sodium borohydride in water is then added, and the reaction is allowed to warm to room temperature. The resulting N-Boc-(S)-2-amino-4,4,4-trifluorobutan-1-ol is isolated by extraction.

-

Deprotection and Salt Formation: The purified N-Boc protected amino alcohol is dissolved in anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether is added dropwise with stirring. The precipitated (S)-2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is collected by filtration, washed with diethyl ether, and dried under vacuum.

Conclusion

The synthesis of (S)-2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride is a multi-step process that hinges on the successful asymmetric synthesis of its amino acid precursor. The use of a chiral Ni(II) complex allows for a highly stereoselective and scalable alkylation, establishing the key chiral center. Subsequent N-protection, reduction, and deprotection/salt formation provide the target molecule in good overall yield and high enantiopurity. This technical guide provides a comprehensive overview and detailed protocols for researchers and drug development professionals working with this important fluorinated building block.

References

-

Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

- Soloshonok, V. A., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4), 646-652.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Qiu, X.-L., & Qing, F.-L. (2008). Synthesis and utilization of trifluoromethylated amino alcohol ligands for the enantioselective Reformatsky reaction and addition of diethylzinc to N-(diphenylphosphinoyl)imine. Tetrahedron, 64(30-31), 7194-7201.

-

Petrova, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 6825. [Link]

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid - Google Patents [patents.google.com]

trifluoromethylated amino alcohols fundamental research

An In-depth Technical Guide to the Fundamental Research of Trifluoromethylated Amino Alcohols

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental research surrounding trifluoromethylated (CF3) amino alcohols. We will delve into the core principles of their synthesis, explore the unique physicochemical and biological properties conferred by the trifluoromethyl group, and examine their applications as powerful tools in drug discovery and asymmetric catalysis. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, reflecting field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Imperative of Trifluoromethylation in Amino Alcohol Scaffolds

Chiral 1,2-amino alcohols are foundational structural motifs in a multitude of pharmaceutical molecules, including widely known drugs like epinephrine and norepinephrine.[1] Their inherent chirality and bifunctional nature make them privileged scaffolds in medicinal chemistry. The strategic incorporation of a trifluoromethyl (CF3) group into these scaffolds represents a significant advancement in molecular design.

The CF3 group is far more than a simple sterically bulky substituent. Its profound impact stems from a unique combination of properties:

-

Potent Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms creates a strong dipole, significantly altering the electronic environment of the molecule. This can enhance binding interactions with biological targets through favorable electrostatic and hydrogen bonding.[2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing C-H bonds with C-F bonds can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[2]

-

Modulation of Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier.[2] This property was famously leveraged in the design of fluoxetine.[2]

-

Bioisosterism: The CF3 group can act as a bioisostere for other chemical groups, such as a methyl, chlorine, or even a phenyl group, allowing for fine-tuning of a molecule's steric and electronic properties to optimize target engagement.[2][3]

These attributes make trifluoromethylated amino alcohols highly sought-after building blocks, offering a pathway to novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[2][4]

Core Synthetic Strategies: Accessing the Trifluoromethylated Scaffold

The synthesis of trifluoromethylated amino alcohols hinges on the controlled introduction of the CF3 group and the establishment of the correct stereochemistry. Methodologies have evolved from classical approaches to highly sophisticated catalytic asymmetric transformations.

Nucleophilic Trifluoromethylation of Carbonyl Precursors

A dominant and highly effective strategy involves the nucleophilic addition of a "CF3-" equivalent to a carbonyl group, followed by the reduction of a proximal functional group to an amine.

The Ruppert-Prakash reagent (TMSCF3) is the workhorse for this transformation.[5] It serves as a stable and convenient nucleophilic trifluoromethyl source, activated by a fluoride source (e.g., TBAF) to generate the reactive trifluoromethyl anion.

A typical workflow proceeds as follows:

-

Trifluoromethylation of a Keto-Oxime: A chiral β-keto-benzyl-O-oxime, often derived from natural products like monoterpenes, is treated with TMSCF3. The reaction proceeds with high chemo- and stereoselectivity, with the CF3 group adding exclusively to the carbonyl carbon.[6][7]

-

Reduction to the Amino Alcohol: The resulting β-hydroxy-benzyl-O-oxime is then reduced, commonly with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH4), to yield the final α-trifluoromethyl-β-amino alcohol.[5][7]

The causality for the high stereoselectivity in this substrate-controlled approach lies in the pre-existing chirality of the starting material (e.g., pinane or bornane frameworks), which directs the incoming nucleophile to one face of the carbonyl.[5][6]

Caption: General workflow for synthesizing chiral trifluoromethylated amino alcohols.

Asymmetric Synthesis via Chiral Auxiliaries

To generate enantiomerically pure compounds from achiral precursors, chemists employ asymmetric strategies. One powerful method involves the use of a chiral auxiliary, which temporarily imparts its chirality to the substrate, directs a stereoselective reaction, and is then removed.

A notable example is the use of oxazolidines derived from trifluoroacetaldehyde and (R)-phenylglycinol.[8][9] These chiral oxazolidines serve as precursors to chiral iminium ions, which can then undergo diastereoselective nucleophilic additions.

Experimental Protocol: Asymmetric Mannich-Type Reaction

This protocol describes the synthesis of a β-trifluoromethyl-β-amino ketone with high diastereoselectivity.[9][10]

-

Preparation of the Silyl Enol Ether: To a solution of the desired ketone (e.g., acetophenone) in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., LDA) at -78 °C. After stirring, add a silylating agent (e.g., TMSCl) to trap the enolate as its silyl enol ether. Purify the product.

-

Mannich-Type Reaction: Dissolve the chiral 2-trifluoromethyl-1,3-oxazolidine in a dry, non-coordinating solvent (e.g., CH2Cl2) and cool to -78 °C. Add a Lewis acid catalyst (e.g., TiCl4) to promote the in-situ formation of the chiral N-acylimminium ion.

-

Nucleophilic Addition: Add the prepared silyl enol ether dropwise to the reaction mixture. The nucleophile will add to one face of the iminium ion, directed by the chiral auxiliary.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution (e.g., NaHCO3). Extract the organic layer, dry it, and concentrate it. Purify the resulting product by column chromatography to isolate the diastereomerically enriched β-amino ketone.

-

Auxiliary Cleavage: The phenylglycinol auxiliary can be cleaved under reductive conditions (e.g., catalytic hydrogenation) to yield the free β-amino ketone.

The high diastereoselectivity of this reaction, often exceeding 95:5, is superior to the analogous Reformatsky reaction.[10] This is attributed to the highly organized, chelated transition state formed by the iminium ion and the Lewis acid, which presents a sterically defined face for nucleophilic attack.

Caption: Diastereoselection via a sterically directed, chelated transition state.

Properties and Characterization

The introduction of the CF3 group imparts unique properties that are not only beneficial for biological activity but also for chemical synthesis and analysis.

| Property | Consequence/Advantage | Rationale |

| Strong Electron-Withdrawing Effect | Increased acidity of N-H and O-H protons. Modifies reactivity of adjacent groups. | High electronegativity of fluorine atoms pulls electron density away from the rest of the molecule.[2][5] |

| Steric Bulk | Influences stereochemical outcomes in asymmetric reactions. | The CF3 group is larger than a methyl group and can direct incoming reagents.[2][5] |

| Electrostatic Repulsion | Can enhance stereoselectivity in catalysis. | The local negative charge of the CF3 group can repel attacking nucleophiles, favoring specific trajectories.[5][7] |

| ¹⁹F NMR Signature | Provides a powerful tool for analysis. | The ¹⁹F nucleus is 100% abundant and highly sensitive, offering a clean spectroscopic window for monitoring reactions and assessing purity without background noise.[5] |

These properties collectively explain why chiral α-trifluoromethyl-β-amino alcohols often perform better as organocatalysts or ligands in asymmetric reactions compared to their non-fluorinated counterparts.[5][7] They lead to increased reaction rates and higher stereoselectivity.[5][7]

Applications in Drug Development and Catalysis

The true value of trifluoromethylated amino alcohols lies in their application as versatile building blocks and functional molecules.

Building Blocks for Biologically Active Molecules

These compounds are ideal starting points for synthesizing more complex molecules with therapeutic potential.

-

Peptidomimetics: The amino acid-like structure allows them to be incorporated into peptide sequences to create analogues with enhanced stability and altered conformation.[3]

-

Enzyme Inhibitors: Their unique steric and electronic profile makes them suitable for designing potent and selective enzyme inhibitors. For example, certain trifluoromethylated aminopropanols have been shown to potently inhibit cholesteryl ester transfer protein (CETP), a target for cardiovascular disease.[3]

-

Structural Mimics: The CF3 group can mimic a phenyl group in terms of its electrostatic properties.[3] This allows trifluoromethylated amino alcohols to act as mimics of α-hydroxy-β-phenylethylamine, a core structure in many β-agonist and β-antagonist drugs.[3]

Chiral Ligands and Organocatalysts

The bifunctional nature of the amino alcohol moiety allows it to coordinate to metal centers or participate in hydrogen-bond-donating catalysis. The presence of the CF3 group fine-tunes these catalytic properties. Chiral trifluoromethylated amino alcohols have been successfully used to improve enantioselectivity in a range of important chemical transformations:[5][7]

-

Addition of diethylzinc to aldehydes

-

Diels-Alder cycloadditions

-

Michael additions

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 5. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sci-hub.box [sci-hub.box]

- 11. sci-hub.box [sci-hub.box]

solubility and stability of 2-Amino-4,4,4-trifluorobutan-1-OL hydrochloride

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride

Introduction

In the landscape of modern drug discovery and development, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, fluorinated amino alcohols are of particular interest as chiral building blocks for complex pharmaceuticals.

This compound is a key intermediate, valued for its trifluoromethyl group which can serve as a bioisosteric replacement for moieties like the isopropyl group in leucine.[1] Understanding its fundamental properties—solubility and stability—is not merely an academic exercise; it is a critical prerequisite for its effective use in synthesis, formulation, and ultimately, the development of safe and efficacious therapeutics.

This guide provides an in-depth analysis of the solubility and stability profiles of this compound. It is designed for researchers, medicinal chemists, and formulation scientists, offering both theoretical grounding and practical, field-proven methodologies to characterize this important molecule.

Physicochemical Characteristics

A foundational understanding of a compound begins with its core physicochemical properties. As the hydrochloride salt of a primary amino alcohol, this compound presents as a polar, likely crystalline solid. The presence of the highly electronegative trifluoromethyl group significantly influences its electronic properties and intermolecular interactions.

| Property | Value | Source |

| Chemical Name | This compound | Biosynth[2] |

| CAS Number | 1260812-60-9 | Biosynth[2] |

| Molecular Formula | C₄H₉ClF₃NO | Derived |

| Molecular Weight | 179.57 g/mol | Derived |

| Appearance | Expected to be a white to off-white solid | General Knowledge |

| InChI Key | CYRIDDDXXMMLMU-UHFFFAOYSA-N (for free base) | Sigma-Aldrich[3] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its handling, reaction conditions, purification, and formulation strategies. The structure of this compound—containing a hydrophilic amino alcohol backbone and a more lipophilic trifluoromethyl tail—suggests a nuanced solubility profile.

Theoretical Considerations and Solvent Effects

As a salt, the molecule is ionic and is expected to be most soluble in polar protic solvents where ion-dipole interactions can overcome the lattice energy of the solid.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to solvate both the ammonium and chloride ions, as well as hydrogen bond with the hydroxyl group. The solubility of amino acids and their derivatives in aqueous and hydroalcoholic systems is a well-studied phenomenon, with solubility generally decreasing as the hydrophobicity of the alcohol co-solvent increases.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also expected, although potentially less than in water, as these solvents can effectively solvate the cation but are less effective at solvating the chloride anion compared to protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): The compound is expected to be poorly soluble or insoluble in these solvents due to its ionic and polar nature.

The Critical Influence of pH

For an amino alcohol hydrochloride, pH is a dominant factor controlling aqueous solubility. The compound is the salt of a weak base (the amino group) and a strong acid (HCl). In solution, it exists in equilibrium:

R-NH₃⁺Cl⁻ ⇌ R-NH₃⁺ + Cl⁻

At low to neutral pH, the protonated (and thus charged) ammonium form (R-NH₃⁺) predominates, leading to higher aqueous solubility. As the pH is raised above the pKa of the conjugate acid, the equilibrium shifts towards the neutral, free base form (R-NH₂):

R-NH₃⁺ + OH⁻ ⇌ R-NH₂ + H₂O

The free base is significantly less polar than the salt form and will likely have much lower aqueous solubility. Therefore, a sharp decrease in solubility is expected as the pH approaches and surpasses the pKa of the amino group, potentially leading to precipitation. This pH-dependent solubility is a critical consideration for aqueous reaction workups, crystallization, and the design of parenteral formulations.[5]

Experimental Determination of Solubility

While theoretical principles provide guidance, empirical determination is essential for accurate data. The equilibrium shake-flask method is a robust and widely accepted standard for this purpose.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, pH-buffered solutions, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the chosen analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, HPLC-ELSD, or GC-MS after derivatization.[6][7]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for a comprehensive forced degradation study.

Analytical Methodologies for Quantification and Characterization

Robust analytical methods are essential for both solubility and stability studies. Given the compound's lack of a strong UV chromophore, standard HPLC-UV detection may be challenging without derivatization.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase method on a C18 column is a common starting point.

-

Detection: Due to the weak UV absorbance, alternative detection methods are superior. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides near-universal detection for non-volatile analytes. Mass Spectrometry (MS) is the gold standard for specificity and for identifying unknown degradation products. [6] * Derivatization: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to attach a fluorescent tag, enabling highly sensitive fluorescence detection. [8]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used but requires a derivatization step to increase the volatility of the amino alcohol. Silylation with reagents like BSTFA is a common approach. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the parent compound and for the characterization of isolated degradation products.

-

Summary and Recommendations

This compound is a polar molecule whose solubility and stability are governed by its key functional groups.

-

Solubility: It is predicted to be highly soluble in polar protic solvents like water and alcohols, and sparingly soluble to insoluble in non-polar organic solvents. Its aqueous solubility is critically dependent on pH, with significantly higher solubility expected under acidic to neutral conditions compared to basic conditions where the less soluble free base form predominates.

-

Stability: The primary alcohol moiety represents the most likely site for degradation via oxidation. Forced degradation studies are essential to confirm its stability profile under hydrolytic, oxidative, thermal, and photolytic stress. The trifluoromethyl group is expected to be highly stable.

-

Handling and Storage: Based on general principles for amino alcohol hydrochlorides, the material should be stored in a cool, dry, well-ventilated place in a tightly sealed container, protected from light and moisture. [9] This guide provides the foundational knowledge and experimental frameworks necessary for any scientist working with this compound. The protocols outlined herein represent industry-standard practices that will enable the generation of robust and reliable data, facilitating its successful application in research and development.

References

-

Guillarme, D., et al. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B, 1129, 121819. Retrieved from [Link]

-

Mykhailiuk, P. K. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2018(3), M1009. Retrieved from [Link]

-

Needham, T. E., Jr. (1972). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]

-

Parenteral Drug Association. (n.d.). Stability: Physical and Chemical. In Pharmaceutical Dosage Forms. Retrieved from [Link]

-

Ramos-Nino, M. E., et al. (2018). Optimization and validation of a CE-LIF method for amino acids determination in human plasma. Application to bipolar disorder study. Journal of Pharmaceutical and Biomedical Analysis, 155, 339-347. Retrieved from [Link]

-

Wagner, F. (2020). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analytical Methods. Dissertation, LMU München. Retrieved from [Link]

Sources

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 2-amino-4,4,4-trifluorobutan-1-ol | 497165-91-0 [sigmaaldrich.cn]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Analytical strategies for the determination of amino acids: Past, present and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Optimization and validation of a CE-LIF method for amino acids determination in human plasma. Application to bipolar disorder study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Applications of Trifluoro-leucinol Hydrochloride

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount strategy for enhancing pharmacological profiles. The trifluoromethyl group (-CF3), in particular, offers a unique constellation of properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] This guide delves into the potential of a novel compound, trifluoro-leucinol hydrochloride, a fluorinated analog of the naturally occurring amino alcohol, leucinol. While extensive research on this specific molecule is not yet prevalent in publicly available literature, by drawing upon established principles of organofluorine chemistry and the known biological roles of related compounds, we can construct a robust framework for its synthesis and potential therapeutic applications. This document will serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, proposed synthesis, and speculative, yet scientifically grounded, applications of trifluoro-leucinol hydrochloride.

The Physicochemical Rationale for Trifluoro-leucinol Hydrochloride

The substitution of hydrogen atoms with fluorine in the terminal methyl group of leucinol's isobutyl side chain is predicted to confer several advantageous properties. The high electronegativity of fluorine atoms in the -CF3 group can alter the electronic distribution of the entire molecule, potentially influencing its interaction with protein binding pockets.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes, a common pathway for the breakdown of many drugs.[3] This enhanced metabolic stability can lead to a longer biological half-life and improved bioavailability.[2] The lipophilicity of the molecule is also expected to be significantly increased, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[4]

Table 1: Predicted Physicochemical Property Enhancements of Trifluoro-leucinol Hydrochloride Compared to Leucinol Hydrochloride

| Property | Leucinol Hydrochloride | Predicted Trifluoro-leucinol Hydrochloride | Rationale for Enhancement |

| Metabolic Stability | Susceptible to oxidation at the isobutyl side chain | High | The C-F bond is significantly stronger than the C-H bond, resisting enzymatic degradation.[3] |

| Lipophilicity (LogP) | Moderate | High | The trifluoromethyl group is a strong lipophilic moiety.[4] |

| Binding Affinity | Variable | Potentially Increased | Altered electronic and steric profile can lead to more favorable interactions with target proteins.[1] |

| Membrane Permeability | Moderate | Increased | Enhanced lipophilicity facilitates passage through lipid bilayers.[2] |

Proposed Synthesis of (S)-2-amino-5,5,5-trifluoro-4-methylpentan-1-ol hydrochloride (Trifluoro-leucinol Hydrochloride)

A plausible and efficient synthetic route to trifluoro-leucinol hydrochloride can be envisioned starting from the corresponding fluorinated amino acid, (2S,4R)-5,5,5-trifluoroleucine. The synthesis of this precursor has been documented and provides a key starting point.[5][6] The subsequent reduction of the carboxylic acid moiety to a primary alcohol would yield the desired trifluoro-leucinol.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of (2S,4R)-5,5,5-Trifluoroleucine

This step is based on the stereoselective hydrogenation and hydrodefluorination of a pentafluoroisobutenyl chain using a chiral Schiff base Ni(II) complex, as detailed in recent literature.[5][6]

Step 2: Reduction of (2S,4R)-5,5,5-Trifluoroleucine to (S)-2-amino-5,5,5-trifluoro-4-methylpentan-1-ol

-

Protection of the amine group: The amino group of (2S,4R)-5,5,5-trifluoroleucine is first protected, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

-

Reduction of the carboxylic acid: The protected amino acid is then reduced to the corresponding amino alcohol. A common and effective method is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent like tetrahydrofuran (THF).

-

Deprotection and salt formation: The protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.

Caption: Proposed synthetic workflow for trifluoro-leucinol hydrochloride.

Potential Therapeutic Applications

The unique structural features of trifluoro-leucinol hydrochloride suggest several promising avenues for therapeutic investigation, primarily leveraging its role as a bioisostere of leucinol and its enhanced pharmacological properties.

As a Modulator of mTOR Signaling in Oncology

Leucine is a critical activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is frequently dysregulated in cancer, promoting cell growth and proliferation. As a structural analog, trifluoro-leucinol could potentially act as a competitive inhibitor or a modulator of leucine's interaction with the mTOR pathway components. Its increased metabolic stability would be a significant advantage in maintaining therapeutic concentrations.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Chiral Purity Determination: A Comprehensive Guide to the HPLC Separation of 2-Amino-4,4,4-trifluorobutan-1-ol Enantiomers

This technical guide provides a detailed methodology for the enantioselective separation of 2-Amino-4,4,4-trifluorobutan-1-ol using chiral High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document offers not only a step-by-step protocol but also the underlying scientific principles that govern the separation, ensuring a robust and reproducible method.

Introduction: The Significance of Chiral Separation in Fluorinated Compounds

2-Amino-4,4,4-trifluorobutan-1-ol is a chiral fluorinated amino alcohol, a structural motif of increasing importance in medicinal chemistry. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the stereochemistry of such molecules is of paramount importance, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. A reliable and efficient analytical method to determine the enantiomeric purity is therefore a critical requirement in the synthesis and development of new chemical entities incorporating this scaffold.

This application note details a direct chiral HPLC method, leveraging the well-established resolving power of polysaccharide-based chiral stationary phases (CSPs) for this class of compounds.

The Scientific Rationale: Selecting the Optimal Chiral Stationary Phase and Mobile Phase

The successful chiral separation of 2-Amino-4,4,4-trifluorobutan-1-ol hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino alcohols.[1] The chiral recognition mechanism of these CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[2] The carbamate derivatives on the polysaccharide backbone form chiral grooves, creating a stereoselective environment where the enantiomers of the analyte can differentially interact. For fluorinated compounds, the unique electronic properties of the C-F bond can further influence these interactions.

For 2-Amino-4,4,4-trifluorobutan-1-ol, a CSP with a cellulose or amylose backbone derivatized with an aromatic moiety (e.g., phenylcarbamate) is recommended as a starting point. These phases are known to be effective for the separation of amino alcohols.[1]

Mobile Phase Optimization

A normal-phase mobile phase system, typically consisting of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol, is often the first choice for chiral separations on polysaccharide-based CSPs. The ratio of the alcohol modifier is a critical parameter that significantly impacts retention and resolution.

Given that 2-Amino-4,4,4-trifluorobutan-1-ol is a basic compound due to the primary amine group, peak shape and resolution can often be improved by the addition of a basic additive to the mobile phase. Diethylamine (DEA) is a commonly used additive for this purpose.[1][3] Conversely, in some cases, an acidic additive like trifluoroacetic acid (TFA) can also enhance separation, particularly when dealing with amine-containing compounds on certain CSPs. The choice between a basic or acidic additive, and its concentration, is a key aspect of method development.

Experimental Protocol: Direct Chiral HPLC Separation

This protocol provides a robust starting point for the chiral separation of 2-Amino-4,4,4-trifluorobutan-1-ol enantiomers. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline resolution for specific applications.

Materials and Reagents

-

Analyte: Racemic 2-Amino-4,4,4-trifluorobutan-1-ol

-

Chiral HPLC Column: A polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm particle size, 250 x 4.6 mm I.D.

-

Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)

-

Additives: Diethylamine (DEA) and Trifluoroacetic Acid (TFA)

-

Sample Diluent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v)

Instrumentation

-

A standard HPLC system equipped with a quaternary or binary pump, a column thermostat, an autosampler, and a UV detector.

Chromatographic Conditions: Starting Method

| Parameter | Recommended Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (IPA) with additive |

| Initial Gradient | 90:10 (v/v) n-Hexane:IPA + 0.1% DEA |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Conc. | 1 mg/mL in sample diluent |

Sample Preparation

-

Accurately weigh approximately 10 mg of racemic 2-Amino-4,4,4-trifluorobutan-1-ol.

-

Dissolve in 10 mL of the sample diluent (n-Hexane:IPA, 90:10 v/v) to prepare a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Development and Optimization Workflow

The following diagram illustrates a systematic approach to method development, starting from the initial conditions provided.

Caption: Workflow for Chiral HPLC Method Development.

Alternative Strategy: Indirect Separation via Derivatization

If direct separation proves challenging, an alternative approach is the pre-column derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column (e.g., C18).

Common Chiral Derivatizing Reagents

-

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with the primary amine to form a stable, highly fluorescent derivative.[4][5]

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): Reacts with the primary amine to form diastereomeric adducts with a strong UV chromophore.[6][7][8][9][10]

General Derivatization Protocol (Example with FMOC-Cl)

-

Sample Preparation: Dissolve the 2-Amino-4,4,4-trifluorobutan-1-ol sample in a suitable solvent (e.g., acetone or acetonitrile).

-

Buffering: Add a borate buffer solution (pH ~9) to the sample.

-

Reagent Addition: Add a solution of FMOC-Cl in acetone or acetonitrile. The molar ratio of FMOC-Cl to the analyte should be in excess.

-

Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 20-60 minutes).

-

Quenching: Quench the reaction by adding an excess of a primary amine (e.g., glycine) to react with the remaining FMOC-Cl.

-

Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system equipped with a C18 column.

The following diagram outlines the general workflow for this indirect approach.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters [mdpi.com]

- 3. chiraltech.com [chiraltech.com]

- 4. researchgate.net [researchgate.net]

- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 6. ovid.com [ovid.com]

- 7. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 9. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]

- 10. academic.oup.com [academic.oup.com]

Application Note: 1H NMR Characterization of 2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride

Abstract

This application note provides a detailed guide for the ¹H NMR characterization of 2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a chiral center and a trifluoromethyl group. Accurate structural elucidation and purity assessment are critical, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This document outlines a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation, including predicted chemical shifts and coupling constants. The causality behind experimental choices, such as solvent selection, is discussed to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated amino alcohol whose structure presents unique challenges and features in ¹H NMR spectroscopy. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the chemical shifts of nearby protons. Furthermore, the presence of a primary amine as a hydrochloride salt (-NH₃⁺Cl⁻) and a primary alcohol (-OH) introduces exchangeable protons, the observation of which is highly dependent on the choice of solvent. Understanding the interplay of these functional groups is key to accurately interpreting the ¹H NMR spectrum. This guide provides a framework for obtaining and interpreting a high-quality spectrum for this molecule.

Molecular Structure and Proton Assignments

To facilitate spectral interpretation, the protons in this compound are systematically labeled as shown in the diagram below.

Caption: Molecular structure of 2-Amino-4,4,4-trifluorobutan-1-ol with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆. The choice of DMSO-d₆ is crucial as it is an aprotic solvent that slows down the exchange rate of the -NH₃⁺ and -OH protons, allowing for their observation as distinct, often broad, signals.[1][2] In protic solvents like D₂O or CD₃OD, these protons would rapidly exchange with the solvent's deuterium, leading to their disappearance from the spectrum.[1]

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hₐ | ~3.5 - 3.7 | m | - | 1H |

| Hₑ, Hₔ | ~3.6 - 3.8 | m | - | 2H |

| Hc, Hₑ | ~2.3 - 2.5 | m | ³J(H-H), ³J(H-F) | 2H |

| -OH | ~5.0 - 5.5 | br s | - | 1H |

| -NH₃⁺ | ~8.0 - 8.5 | br s | - | 3H |

Note: Chemical shifts are estimations and can vary based on concentration and sample purity. The multiplicity of Hₐ, Hₑ, Hₔ, Hc, and Hₑ is described as multiplet (m) due to complex overlapping signals and second-order effects arising from the chiral center and coupling to fluorine.

Experimental Protocol

This section provides a step-by-step methodology for preparing the NMR sample and acquiring the data.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[3]

-

Glassware: Ensure all glassware, including the NMR tube and any vials, are clean and dry to prevent contamination.[3][4]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a small, clean vial.[5][6]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[6]

-

Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, brief sonication can be used. The final solution should be clear and free of any particulate matter.[5]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[4] If any solid particles are present, filter the solution through a small cotton plug in the pipette.[4]

-

Labeling: Clearly label the NMR tube with the sample information.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument.

-

Spectrometer: 400 MHz

-

Nucleus: ¹H

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans (NS): 16-64 (increase for dilute samples)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm (centered around 6 ppm)

Data Interpretation: A Deeper Dive

The interpretation of the ¹H NMR spectrum of this compound requires careful consideration of several factors:

-

Exchangeable Protons (-NH₃⁺ and -OH): In DMSO-d₆, the amine and hydroxyl protons typically appear as broad singlets at a downfield chemical shift due to hydrogen bonding with the solvent.[1] Their chemical shifts are highly sensitive to concentration, temperature, and the presence of any water. A D₂O exchange experiment can confirm their assignment; upon adding a drop of D₂O to the NMR tube, these signals will disappear.[2]

-

Methylene Protons adjacent to the Trifluoromethyl Group (Hc, Hₑ): These protons are expected to be the most upfield of the aliphatic signals. They will appear as a complex multiplet due to geminal coupling to each other, vicinal coupling to Hₐ, and a three-bond coupling to the fluorine atoms (³J(H-F)). The ³J(H-F) coupling constant is typically in the range of 5-10 Hz.[7]

-

Methine Proton (Hₐ): This proton is adjacent to the chiral center, the hydroxyl group, and the protonated amine. This complex environment will result in a downfield shift and a complex multiplet due to coupling with the adjacent methylene protons (Hc, Hₑ and Hₑ, Hₔ).

-

Diastereotopic Methylene Protons (Hₑ, Hₔ): The protons on the carbon bearing the hydroxyl group are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with the methine proton (Hₐ), resulting in complex multiplets. The presence of the electron-withdrawing hydroxyl group will shift these protons downfield.

Conclusion

The ¹H NMR characterization of this compound is a powerful method for structural verification and purity analysis. By utilizing an aprotic deuterated solvent such as DMSO-d₆ and understanding the influence of the trifluoromethyl and protonated amine functionalities, a high-quality and interpretable spectrum can be obtained. The provided protocol and spectral predictions serve as a robust starting point for researchers working with this and structurally related compounds.

References

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. (2006). [Link]

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). National Institutes of Health (NIH). [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. (2009). [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]

-

Amine protons on NMR. Reddit. (n.d.). [Link]

-

35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. (2017). [Link]

-

Sample Preparation. University College London. (n.d.). [Link]

-

How to make an NMR sample. (n.d.). [Link]

-

Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. (2004). Beilstein Journal of Organic Chemistry. [Link]

-

The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. (1961). Molecular Physics. [Link]

-

NMR Sample Preparation. Iowa State University. (n.d.). [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024). [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Use of 2-Amino-4,4,4-trifluorobutan-1-ol Hydrochloride in Peptide Synthesis

Introduction: The Strategic Incorporation of Fluorinated Moieties in Peptide Therapeutics

The introduction of fluorine into peptide structures represents a powerful strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and pharmacokinetic profile of a peptide. Specifically, the incorporation of trifluoromethyl (CF₃) groups can enhance metabolic stability by blocking sites of enzymatic degradation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate peptide conformation.[1][2]

This guide provides a comprehensive overview and detailed protocols for the application of 2-Amino-4,4,4-trifluorobutan-1-ol hydrochloride, a valuable building block for introducing a trifluoromethylated amino alcohol moiety into peptide sequences. The presence of both an amino and a hydroxyl group allows for diverse applications, including the synthesis of peptide alcohols, depsipeptides, and as a C-terminal modification to mimic the native carboxylic acid while offering resistance to carboxypeptidases.

Physicochemical Properties of 2-Amino-4,4,4-trifluorobutan-1-ol

While detailed experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison to analogous compounds. The trifluoromethyl group is expected to significantly influence its pKa and lipophilicity compared to its non-fluorinated counterpart, 2-Amino-1-butanol.

| Property | Value (2-Amino-1-butanol) | Expected Influence of Trifluoromethyl Group |

| Molecular Formula | C₄H₁₁NO[3] | C₄H₈F₃NO |

| Molecular Weight | 89.14 g/mol [3] | 143.11 g/mol |

| Appearance | Colorless hygroscopic liquid with an amine-like odor[3] | Likely a solid at room temperature as the hydrochloride salt. |

| Boiling Point | Not available | Higher than the non-fluorinated analog. |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |

| pKa (amine) | ~9.5 | Lower due to the electron-withdrawing effect of the CF₃ group. |

Synthetic Strategy: From Amino Acid to Amino Alcohol

2-Amino-4,4,4-trifluorobutan-1-ol is not as readily available as its carboxylic acid analog, 2-amino-4,4,4-trifluorobutanoic acid. However, it can be synthesized from the corresponding N-protected amino acid via reduction. A common and effective method involves the formation of a mixed anhydride followed by reduction with sodium borohydride.[4] This method is generally high-yielding and minimizes the risk of racemization.[4]

Diagram 1: Synthesis of N-Fmoc-2-amino-4,4,4-trifluorobutan-1-ol

Caption: Synthesis of the protected amino alcohol from the corresponding N-Fmoc protected amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-Amino-4,4,4-trifluorobutan-1-ol into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires a strategic approach, particularly in the choice of protecting groups and coupling reagents. The workflow typically involves the attachment of the amino alcohol to the solid support, followed by iterative cycles of deprotection and coupling of subsequent amino acids.[5]

Protocol 1: Immobilization of N-Fmoc-2-amino-4,4,4-trifluorobutan-1-ol onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride resin is an acid-labile resin that allows for the attachment of alcohols and subsequent cleavage of the final peptide under mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[6]

Materials:

-

2-Chlorotrityl chloride resin (100-200 mesh)

-

N-Fmoc-2-amino-4,4,4-trifluorobutan-1-ol

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Drain the DCM.

-

Dissolve N-Fmoc-2-amino-4,4,4-trifluorobutan-1-ol (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

-

Add the solution to the resin and shake for 2 hours at room temperature.

-

Drain the reaction solution.

-

To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5) and shake for 30 minutes.

-

Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

Diagram 2: SPPS Workflow for a Peptide Alcohol

Caption: General workflow for solid-phase synthesis of a peptide ending with an amino alcohol.

Coupling Strategies for Subsequent Amino Acids

The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the adjacent amine after Fmoc deprotection, potentially slowing down the subsequent coupling reaction. To overcome this, highly efficient coupling reagents are recommended.

| Coupling Reagent | Description | Rationale for Use |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective uronium-based coupling reagent that forms a reactive OAt-ester. | Excellent for sterically hindered couplings and for overcoming reduced nucleophilicity of the amine.[7] |

| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to HATU but often more cost-effective. | Provides high coupling efficiency for challenging sequences. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | A newer generation coupling reagent based on Oxyma Pure, which is a safer alternative to HOBt and HOAt. | Offers coupling efficiencies comparable to HATU with an improved safety profile. |

Protocol 2: Standard Coupling Cycle

Materials:

-

Fmoc-protected amino acid (4 equivalents)

-

HATU (3.9 equivalents)

-

DIPEA (8 equivalents)

-

DMF, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x).

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Cleavage and Final Deprotection

The final step involves cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Protocol 3: Cleavage from 2-Chlorotrityl Resin and Deprotection

For peptides without sensitive side chains (e.g., Trp, Cys, Met):

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Procedure:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and shake for 1-2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

-

For peptides containing Trp, Cys, or Met:

-

A more complex scavenger cocktail is required to prevent alkylation of the nucleophilic side chains.

-

Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[8]

-

The procedure is the same as above, but with the use of Reagent K.

A novel, TFA-free cleavage method using dilute HCl in a fluoro alcohol like hexafluoroisopropanol (HFIP) has also been reported and can be an effective alternative for cleaving peptides from acid-labile resins.[9]

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of fluorinated peptide analogs. Its successful incorporation requires careful consideration of protecting group strategy, the use of highly efficient coupling reagents to overcome the reduced nucleophilicity of the fluorinated amine, and appropriate cleavage conditions. The protocols outlined in this guide provide a robust framework for researchers to utilize this compound to enhance the therapeutic potential of their peptide candidates.

References

-

Belov, D. S., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

-

Olsen, R. K. (1988). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Utah State University All Graduate Theses and Dissertations. [Link]

- Larsen, B. D., & Jensen, K. J. (2015). WO2015028599A1 - Cleavage of synthetic peptides.

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641–3716. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. [Link]

-

Hansen, P. R., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6346–6349. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Belov, D. S., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

-

Semantic Scholar. (n.d.). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. [Link]

-

Vasilevsky, V. V., & Gorshkova, O. I. (2017). Protecting Groups in Peptide Synthesis. Current Organic Chemistry, 21(16), 1484–1501. [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223–241. [Link]

-

Pan, Y., et al. (2013). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 78(10), 4935–4942. [Link]

-

Ligand Expo. (n.d.). (2R)-2-Amino-1-butanol. [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

-